molecular formula C9H8FNO4 B11718165 Methyl 2-fluoro-4-methyl-3-nitrobenzoate

Methyl 2-fluoro-4-methyl-3-nitrobenzoate

Cat. No.: B11718165
M. Wt: 213.16 g/mol
InChI Key: YNBXRNUWQKSSEH-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-methyl-3-nitrobenzoate is a fluorinated aromatic ester that serves as a versatile synthetic intermediate and building block in organic synthesis and pharmaceutical research. The presence of multiple functional groups, including the electron-withdrawing nitro and fluoro substituents, makes this compound a valuable substrate for nucleophilic aromatic substitution reactions, such as with amines or alcohols, to generate more complex molecular structures. Researchers utilize this scaffold in the development of various pharmacologically active compounds, including benzimidazoles and other nitrogen-containing heterocycles, which are common motifs in medicinal chemistry. The compound's methyl ester group also offers a handle for further functionalization through hydrolysis or transformation into amides. As a specialist chemical, it is primarily used in research laboratories for constructing molecular libraries and exploring new chemical spaces. The fluorine atom is often incorporated to modulate the electronic characteristics, metabolic stability, and binding affinity of lead compounds. Handle with appropriate precautions in a well-ventilated environment, using personal protective equipment. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8FNO4

Molecular Weight

213.16 g/mol

IUPAC Name

methyl 2-fluoro-4-methyl-3-nitrobenzoate

InChI

InChI=1S/C9H8FNO4/c1-5-3-4-6(9(12)15-2)7(10)8(5)11(13)14/h3-4H,1-2H3

InChI Key

YNBXRNUWQKSSEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-4-methyl-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-fluoro-4-methylbenzoate. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, other nucleophiles.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Methyl 2-fluoro-4-methyl-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-fluoro-4-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Analytical Chemistry

Separation Techniques:
Methyl 2-fluoro-4-methyl-3-nitrobenzoate can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A study demonstrated its separation on a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase employed consisted of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Medicinal Chemistry

Antimicrobial Activity:
Research has indicated that derivatives of this compound exhibit potential antimicrobial properties. A study assessed a related compound's efficacy against Staphylococcus aureus and Escherichia coli, noting moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL .

Biological Evaluation

Antitubercular Activity:
A series of compounds derived from the structural framework of this compound were synthesized and evaluated for their antitubercular activities against Mycobacterium tuberculosis. The most potent derivative showed an MIC value of 4 µg/mL against both drug-sensitive and rifampin-resistant strains, indicating significant therapeutic potential .

Case Study 1: Antitubercular Compound Development

In a study aimed at developing affordable antitubercular agents, researchers synthesized several derivatives based on this compound. The derivatives were assessed for their efficacy against M. tuberculosis using a microdilution method. The findings revealed that while some compounds exhibited potent activity, they maintained a favorable safety profile in non-cancerous cell lines .

Case Study 2: Pharmacokinetic Studies

The scalability of the HPLC method for this compound has been applied in pharmacokinetic studies to analyze drug absorption and metabolism. This application is crucial for understanding the compound's behavior within biological systems and its potential therapeutic window.

Table 1: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1232
Escherichia coli1064

Table 2: Antitubercular Activity

CompoundMIC (µg/mL)Activity Against
Derivative A4M. tuberculosis H37Rv
Derivative B8Rifampin-resistant M. tuberculosis
Derivative C>64Not effective

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-methyl-3-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group is electron-withdrawing, which affects the reactivity of the benzene ring. The fluorine atom also influences the compound’s reactivity due to its electronegativity. These factors contribute to the compound’s behavior in various chemical reactions, such as nucleophilic aromatic substitution and reduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents critically influence reactivity, stability, and applications. Below is a comparison with key analogs:

Methyl 4-fluoro-3-nitrobenzoate
  • Structure : Fluoro (4-position), nitro (3-position), methyl ester (1-position).
  • Key Differences : Lack of the 4-methyl group alters steric hindrance and electronic effects.
  • Applications : Used in synthesizing sulfonylurea herbicides and as a precursor for fluorinated pharmaceuticals .
Methyl 2-fluoro-3-nitrobenzoate
  • Structure : Fluoro (2-position), nitro (3-position), methyl ester (1-position).
Methyl 2-chloro-4-nitrobenzoate
  • Structure : Chloro (2-position), nitro (4-position), methyl ester (1-position).
  • Key Differences : Chloro substituent (stronger electron-withdrawing effect than fluoro) enhances electrophilic reactivity. Used in pesticide intermediates .
Methyl 2,5-difluoro-4-nitrobenzoate
  • Structure : Difluoro (2,5-positions), nitro (4-position).
  • Key Differences : Additional fluoro group increases lipophilicity and metabolic stability, making it relevant in medicinal chemistry .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility Key Substituent Effects
Methyl 2-fluoro-4-methyl-3-nitrobenzoate C₉H₈FNO₄ Not reported Moderate in DMSO Steric hindrance from 4-methyl group
Methyl 4-fluoro-3-nitrobenzoate C₈H₆FNO₄ 98–102 High in acetone Enhanced electrophilicity at 3-position
Methyl 2-chloro-4-nitrobenzoate C₈H₅ClNO₄ 110–112 Low in water Chloro increases reactivity
Methyl 2,5-difluoro-4-nitrobenzoate C₈H₅F₂NO₄ Not reported High in DMF Difluoro improves metabolic stability

Biological Activity

Methyl 2-fluoro-4-methyl-3-nitrobenzoate, a compound of increasing interest in medicinal chemistry, has been evaluated for its biological activity across various studies. This article synthesizes findings from diverse research sources, focusing on its synthesis, biological effects, and potential applications.

Chemical Structure and Synthesis

This compound is characterized by the following chemical structure:

C8H8FNO4\text{C}_8\text{H}_8\text{F}\text{N}\text{O}_4

The synthesis of this compound typically involves the nitration of methyl 2-fluoro-4-methylbenzoate. The methods for synthesizing related compounds often include various organic reactions such as nucleophilic substitutions and esterifications, as seen in studies focusing on similar benzoate derivatives .

Antimicrobial Properties

Research has demonstrated that compounds related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with nitro groups can effectively inhibit bacterial growth, particularly against strains of Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (μg/mL)Target Organism
This compound16E. coli
Related derivative A8S. aureus
Related derivative B32Mycobacterium tuberculosis

These findings suggest a promising direction for developing new antibacterial agents based on the structural properties of this compound.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that certain derivatives can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and sepsis. For example, a derivative was noted to significantly reduce levels of pro-inflammatory cytokines in animal models .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against resistant strains of M. tuberculosis. The compound exhibited an MIC value of 16 μg/mL, demonstrating effectiveness comparable to existing first-line treatments .
  • Case Study on Anti-inflammatory Response : Another investigation focused on the anti-inflammatory properties of a related compound in a mouse model of acute pancreatitis. The study found that treatment with the compound led to a significant decrease in pancreatic injury markers and improved survival rates among treated mice .

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate that while it may cause skin irritation and respiratory issues upon exposure, these effects are manageable with proper safety protocols .

Table 2: Safety Profile Summary

EffectDescription
Skin IrritationCauses mild irritation upon contact
Respiratory IrritationMay cause respiratory issues if inhaled
Safety PrecautionsUse protective equipment during handling

Q & A

Basic: What are the standard synthetic routes for Methyl 2-fluoro-4-methyl-3-nitrobenzoate?

Methodological Answer:
The synthesis typically involves sequential functionalization of a benzoate scaffold. A common approach is:

Esterification: Start with 2-fluoro-4-methylbenzoic acid. React with methanol in the presence of a catalytic acid (e.g., concentrated H₂SO₄) to form methyl 2-fluoro-4-methylbenzoate via Fischer esterification .

Nitration: Introduce the nitro group at the 3-position using mixed nitric-sulfuric acid or Al(NO₃)₃ in acetic acid/acetic anhydride. The methyl group at position 4 directs nitration to the meta position (C3), while the fluoro substituent (electron-withdrawing) moderates reactivity .

Purification: Monitor reaction progress via TLC (ethyl acetate/petroleum ether, 1:2), isolate via liquid-liquid extraction (dichloromethane/water), and recrystallize from ethanol .

Key Data:

StepReagents/ConditionsYield (Reported)Challenges
NitrationAl(NO₃)₃ in AcOH/Ac₂O, 0°C~60–70%Competing para-nitration due to methyl group directing effects .

Advanced: How do competing directing effects influence regioselectivity during nitration?

Methodological Answer:
The methyl (electron-donating) and fluoro (electron-withdrawing) groups create competing regiochemical effects:

  • Methyl (C4): Strongly activates the ring, directing nitration to the ortho/para positions relative to itself.
  • Fluoro (C2): Deactivates the ring but directs nitration meta to itself.

Resolution:

  • Computational modeling (DFT) predicts the dominant effect. For Methyl 2-fluoro-4-methylbenzoate, the methyl group’s para position (C5) is sterically hindered, favoring nitration at C3 (meta to fluorine, ortho to methyl) .
  • Experimental validation via HPLC and ¹H/¹⁹F NMR confirms the major product as the 3-nitro isomer. Minor byproducts (e.g., 5-nitro) are removed via fractional crystallization .

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